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molecular formula C10H12O B089865 4-isopropylbenzaldehyde CAS No. 122-03-2

4-isopropylbenzaldehyde

Cat. No. B089865
M. Wt: 148.20 g/mol
InChI Key: WTWBUQJHJGUZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476286B2

Procedure details

A solution of 0.5 g (1.96 mmol) (2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone, 0.85 ml (9.8 mmol) dibromoethane and 0.67 ml (3.9 mmol) N-ethyl-diisopropylamine in 3 ml dioxane is heated to 100° for 5 d. After extraction with water/dichloromethane the crude product is purified by flash chromatography using a gradient going from hexanes to hexanes/ethyl acetate 7:1 to yield (3,4-dihydro-2.H.-benzo[1,4]oxazin-5-yl)-(4-isopropyl-phenyl)-methanone.
Name
(2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(O)=CC=CC=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH3:19])[CH3:18])=[CH:13][CH:12]=1)=[O:10].BrC(Br)C.C(N(C(C)C)C(C)C)C>O1CCOCC1>[CH:17]([C:14]1[CH:15]=[CH:16][C:11]([CH:9]=[O:10])=[CH:12][CH:13]=1)([CH3:19])[CH3:18]

Inputs

Step One
Name
(2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)C(=O)C1=CC=C(C=C1)C(C)C
Name
Quantity
0.85 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with water/dichloromethane the crude product
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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